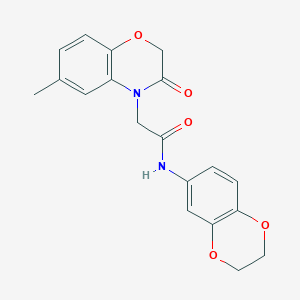![molecular formula C17H14N2O4S B5503560 1-(3-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5503560.png)
1-(3-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The interest in pyrimidinedione derivatives stems from their broad spectrum of biological activities and applications in various fields of chemistry and pharmacology. These compounds have been synthesized and studied for their potential as therapeutic agents due to their considerable activity against a number of microorganisms (Nigam, Saharia, & Sharma, 1981).
Synthesis Analysis
The synthesis of such compounds typically involves the condensation of different diazotised bases with dihydro-2-thioxo-4,6 (1H, 5H)-pyrimidinediones. These reactions yield a variety of substituted dihydro-2-thioxo-pyrimidinediones, showcasing the versatility of this chemical framework in producing compounds with potential antimicrobial properties (Nigam, Saharia, & Sharma, 1981).
Molecular Structure Analysis
The molecular structure of these compounds can be characterized by techniques such as X-ray diffraction. For instance, studies on similar compounds have shown that the methoxyphenyl rings are often perpendicular to the pyrimidine-2(1H)-thione rings, demonstrating the influence of substituents on the overall molecular conformation (Al‐Refai et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of these compounds includes their ability to undergo various nucleophilic reactions, offering pathways for further functionalization and derivatization. This reactivity is crucial for tailoring the chemical properties of the molecules for specific applications, including the development of new pharmaceuticals (Kinoshita et al., 1992).
科学的研究の応用
Greenish Metal-lustrous Organic Crystals Formation
Research by Ogura et al. (2006) on 1-aryl-2-(2-thienyl)-5-(5-tricyanoethenyl-2-furyl)pyrroles, closely related to the chemical structure , demonstrated the formation of crystals with greenish metallic luster. This study suggests potential applications in material science, particularly in developing organic crystals with unique optical properties for use in electronic displays or photovoltaic cells (Ogura, K., Ooshima, K., Akazome, M., & Matsumoto, S., 2006).
Crystal Structure Analysis
Hua (2001) conducted a crystal structure analysis of a pyrimidinedione derivative, highlighting the importance of such analyses in understanding the molecular interactions and stability of potential pharmaceutical compounds. This suggests that the compound could be studied for its structural characteristics to gauge its stability, reactivity, or potential as a pharmaceutical intermediate (Hua, L., 2001).
Heterocyclic Compounds Synthesis
Mahata et al. (2003) explored the use of bis(methoxy)-bis(methylthio) compounds for the synthesis of heterocyclic compounds, indicating that derivatives like the one could serve as precursors or intermediates in synthesizing complex heterocycles with potential medicinal or agricultural applications (Mahata, P. K., Kumar, U. S., Sriram, V., Ila, H., & Junjappa, H., 2003).
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. This suggests that structurally similar compounds, including pyrimidinediones, could be explored for their therapeutic potential in treating inflammation and pain (Abu‐Hashem, A., Al-Hussain, S., & Zaki, M., 2020).
Antimicrobial Activity
Vignesh and Ingarsal (2021) reported on the antimicrobial potential of furyl-based cyanoiminopyrimidines. Given the structural similarity, the compound of interest might possess antimicrobial properties, warranting further investigation into its potential use as an antimicrobial agent (Vignesh, C., & Ingarsal, N., 2021).
特性
IUPAC Name |
(5E)-1-(3-methoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-10-6-7-13(23-10)9-14-15(20)18-17(24)19(16(14)21)11-4-3-5-12(8-11)22-2/h3-9H,1-2H3,(H,18,20,24)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKVAEYLXMNUOB-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)NC(=S)N(C2=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49679664 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4,6-pyrimidinediol](/img/structure/B5503503.png)
![2-methyl-4-(3-{[4-(3-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5503509.png)
![7-[(3-fluoro-6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5503515.png)
![methyl 3-[(4-morpholinylacetyl)amino]benzoate](/img/structure/B5503523.png)
![N-[(5-methyl-2-pyrazinyl)methyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide dihydrochloride](/img/structure/B5503543.png)
![7-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B5503549.png)

![1-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indazole](/img/structure/B5503566.png)
![2-ethoxy-4-[(hydroxyimino)methyl]phenyl 3-nitrobenzoate](/img/structure/B5503572.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethoxy-N-methylbenzamide](/img/structure/B5503581.png)
![N-(2-chlorophenyl)-2-{[(3-fluorobenzylidene)amino]oxy}acetamide](/img/structure/B5503591.png)
![(2-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B5503598.png)